Melting Point Advantage: In(tfac)₃ (118–119 °C) Delivers a ~60–70 °C Lower Thermal Budget for Precursor Delivery vs. In(acac)₃ and In(tmhd)₃
The melting point of In(tfac)₃ is 118–119 °C, substantially lower than that of In(acac)₃ (187–189 °C) and In(tmhd)₃ (167–175 °C) . A lower melting point reduces the energy required for precursor vaporization, minimizes thermal stress on delivery lines, and broadens the substrate temperature window for deposition processes where premature decomposition must be avoided.
| Evidence Dimension | Melting point (solid-to-liquid transition) |
|---|---|
| Target Compound Data | 118–119 °C |
| Comparator Or Baseline | In(acac)₃: 187–189 °C [1]; In(tmhd)₃: 167–175 °C [2] |
| Quantified Difference | ΔT = 68–70 °C below In(acac)₃; ΔT = 48–56 °C below In(tmhd)₃ |
| Conditions | Standard ambient pressure; literature melting point values from multiple authoritative sources |
Why This Matters
A lower melting point directly translates into reduced energy cost for vaporization and wider compatibility with temperature-sensitive substrates in semiconductor and optoelectronic fabrication.
- [1] Wikipedia, Indium Acetylacetonate, Melting Point 187–189 °C; American Elements, Indium Acetylacetonate Product Page, Melting Point 187–189 °C. View Source
- [2] Studi Sifat Termal Prekursor In(TMHD)₃, Melting Point 175 °C; VWR, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), Melting Point 167 °C. View Source
